molecular formula C13H9ClN4S B5853915 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 127118-60-9

2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B5853915
CAS RN: 127118-60-9
M. Wt: 288.76 g/mol
InChI Key: GVCFZNJDHXYSRV-UHFFFAOYSA-N
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Description

2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a chemical compound that belongs to the class of thiopyran derivatives. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in the regulation of cell growth, differentiation, and apoptosis. The compound has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases such as diabetes and Alzheimer's.

Scientific Research Applications

Efficient Synthesis Catalysis

  • Nanomagnetic Catalyst for Synthesis : A study by Moghaddam et al. (2022) highlights an efficient one-pot, four-component procedure for synthesizing 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives using magnetic NH2.MIL-101(Fe)/ED as a metal organic framework catalyst. This approach is notable for its efficiency and the use of innovative nanomagnetic catalysts (Moghaddam et al., 2022).

Chemical Recyclization

  • Formation of Pyridine Derivatives : Dyachenko and Rylskaya (2013) describe a recyclization process where 4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans interact with 2-aminoethanol and (2-furyl)methylamine, leading to the formation of pyridine derivatives. This process underscores the versatility of 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile in synthesizing complex organic structures (Dyachenko & Rylskaya, 2013).

Synthesis of Substituted Carbonitriles

  • Synthesis of Substituted Thiopyrans and Pyridines : Dyachenko et al. (2007) investigated the cross-recyclization of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 1-morpholino-1-cyclopentene. This process facilitated the synthesis of 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-[1]pyrindine-3-carbonitriles, important for creating substituted carbonitriles and other derivatives (Dyachenko et al., 2007).

Application in Heterocyclic Chemistry

  • Role in Heterocyclic Synthesis : Elgemeie et al. (1986) demonstrated that arylmethylenemalononitrile interacts with cyanothioacetamide to form 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles, integral in heterocyclic chemistry for producing various pyridine derivatives. This underscores the compound's significant role in synthesizing complex heterocyclic structures (Elgemeie et al., 1986).

Synthesis of Heterocyclic Compounds

  • Formation of Tetrahydroquinoline Carbonitriles : Another study by Dyachenko et al. (2008) reported the synthesis of 4-alkyl(aryl, hetaryl)-2-thioxo-5,6,7,8-tetrahydroquinoline-3-carbonitriles and their derivatives. This was achieved by cross-recyclization of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles, contributing to the creation of various heterocyclic compounds (Dyachenko et al., 2008).

properties

IUPAC Name

2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCFZNJDHXYSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354743
Record name 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile

CAS RN

127118-60-9
Record name 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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